molecular formula C7H9N3O2 B2779175 Rac-(1r,2s)-2-(1h-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid CAS No. 1932611-26-1

Rac-(1r,2s)-2-(1h-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid

Cat. No.: B2779175
CAS No.: 1932611-26-1
M. Wt: 167.168
InChI Key: YZCXHKIPZZHCGC-CRCLSJGQSA-N
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Description

Rac-(1r,2s)-2-(1h-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid is a chemical compound that features a cyclobutane ring substituted with a triazole moiety and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,2s)-2-(1h-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a click chemistry reaction, which involves the reaction of an azide with an alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,2s)-2-(1h-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, Rac-(1r,2s)-2-(1h-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical pathways.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its triazole moiety is known for its bioactivity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Rac-(1r,2s)-2-(1h-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.

    (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

Uniqueness

The uniqueness of Rac-(1r,2s)-2-(1h-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid lies in its specific ring size and the spatial arrangement of its substituents. This configuration can lead to distinct chemical and biological properties compared to its analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-2-1-4(5)6-8-3-9-10-6/h3-5H,1-2H2,(H,11,12)(H,8,9,10)/t4-,5+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCXHKIPZZHCGC-CRCLSJGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=NC=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1C2=NC=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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